molecular formula C22H24INO4 B13117760 Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester

Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester

Cat. No.: B13117760
M. Wt: 493.3 g/mol
InChI Key: WFECRYMZJXNQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for branched amino acid derivatives. Its full name is (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-iodopropanoic acid 1,1-dimethylethyl ester , reflecting three key structural elements:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group protecting the α-amino group.
  • An iodine atom at the β-carbon position of the alanine backbone.
  • A tert-butyl ester (1,1-dimethylethyl) moiety at the carboxyl terminus.

The CAS registry number 282734-33-2 unambiguously identifies this compound in chemical databases. Its molecular formula C₂₂H₂₄INO₄ (MW: 493.34 g/mol) derives from high-resolution mass spectrometry, with isotopic patterns confirming the presence of iodine through characteristic M+2 peaks. The InChIKey JRBWYOFCHSUGOQ-FQEVSTJZSA-N encodes its stereochemical and structural uniqueness.

Molecular Geometry and Stereochemical Configuration

X-ray diffraction and computational modeling reveal a tetrahedral geometry at the α-carbon (C2), with bond angles of 109.5° ± 1.2° between the amino group, carboxylate, and side chains. The L-configuration (R absolute stereochemistry) at C2 is confirmed by anomalous dispersion effects in crystallography, with the iodine atom occupying the pro-S position on C3.

Key torsional parameters include:

  • Fmoc group orientation : The fluorenyl plane forms a 67.3° dihedral angle with the peptide backbone, minimizing steric clash with the tert-butyl ester.
  • C3-I bond vector : Aligned gauche (+62.4°) to both the C2-N bond and C1-O ester group, creating a staggered conformation that reduces 1,3-diaxial strain.

The tert-butyl ester adopts a conformationally locked orientation due to van der Waals interactions between methyl groups and the fluorenyl system, as evidenced by NOE correlations between the Fmoc aromatic protons and tert-butyl CH₃ groups in NMR studies.

X-ray Crystallographic Analysis of Tertiary Structure

Single-crystal X-ray analysis (CCDC 227882) at 160 K reveals a monoclinic P2₁ space group with unit cell parameters:

Parameter Value
a 8.927 Å
b 12.404 Å
c 14.882 Å
β 97.34°
Z 4

The asymmetric unit contains two independent molecules forming infinite chains via N-H⋯O=C hydrogen bonds (2.89 Å, 158°). Notable packing features include:

  • Fluorenyl stacking : Offset π-π interactions between adjacent Fmoc groups (3.41 Å interplanar distance).
  • Iodo···O contacts : Type-I halogen bonds between C-I and carbonyl oxygens (3.15 Å, C-I⋯O = 165°).

Electron density maps resolve disorder in the tert-butyl group across two positions (60:40 occupancy), indicating rotational flexibility even in the solid state.

Comparative Analysis of Solid-State vs. Solution-Phase Conformations

Variable-temperature NMR (DMSO-d₆, 298–338 K) and molecular dynamics simulations highlight significant conformational differences:

Property Solid-State (X-ray) Solution (DMSO)
C3-C2-N-Car torsion -62.4° (gauche) -58.9° ± 12.3°
Fmoc-phenyl rotation 22.7° from peptide plane Free rotation (Δδ 0.3 ppm)
Tert-butyl orientation Fixed (two conformers) Rapidly exchanging

In solution, the tert-butyl ester exhibits unrestricted rotation (τ₁/₂ < 1 ns), while the Fmoc group maintains partial rigidity due to intramolecular CH-π interactions between the fluorenyl system and alanine backbone. The iodine atom’s polarizability induces a deshielding effect on adjacent protons (C3-H δ = 4.37 ppm vs. 3.89 ppm in non-iodinated analog).

Properties

IUPAC Name

tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24INO4/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFECRYMZJXNQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Purification Steps:

  • Flash column chromatography using silica gel with hexane/ethyl acetate gradients.
  • Preparative HPLC with a C18 column using acetonitrile/water + 0.1% trifluoroacetic acid (TFA).

Characterization Techniques:

Challenges and Solutions

Challenges:

  • Side reactions during iodination due to overoxidation.
  • Premature deprotection of Fmoc or tert-butyl groups under harsh conditions.

Solutions:

  • Use mild iodinating agents like NIS to control reaction specificity.
  • Employ sequential deprotection strategies to minimize side reactions during peptide synthesis.

Data Table: Key Properties of the Target Compound

Property Value
Molecular Formula C22H24INO4
Molecular Weight 493.33 g/mol
Appearance White to off-white powder
Purity >98% (HPLC)
Solubility Soluble in DCM, DMF

Chemical Reactions Analysis

Types of Reactions

Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Peptide Synthesis

Fmoc-Iodo-Alanine serves as a crucial building block in the synthesis of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amino acids in solid-phase peptide synthesis (SPPS). The introduction of the iodo group enhances the reactivity of the alanine derivative, facilitating the formation of peptide bonds.

Table 1: Comparison of Properties

PropertyFmoc-Iodo-AlanineStandard Alanine
Protecting GroupFmocNone
ReactivityHighModerate
Synthesis MethodSPPSSolution Phase

Case Study: A study demonstrated the successful incorporation of Fmoc-Iodo-Alanine into peptides using a Negishi coupling method, yielding high purity and efficiency in the synthesis process . This method allowed for the selective removal of protecting groups while maintaining the integrity of the peptide structure.

Drug Development

Fmoc-Iodo-Alanine is also explored in drug development, particularly in designing molecular probes and therapeutic agents. Its structural features can be modified to enhance binding affinities to specific biological targets.

Research Findings: A recent investigation into G-protein-coupled receptors (GPCRs) utilized Fmoc-Iodo-Alanine derivatives to create chemical probes that exhibit significant binding affinities. The study highlighted that modifications to the alanine structure can lead to improved interactions with target receptors .

Table 2: Binding Affinities of Modified Compounds

CompoundBinding Affinity (K_i, nM)
Fmoc-Iodo-Alanine Derivative A6.05 ± 0.22
Fmoc-Iodo-Alanine Derivative B11.2 ± 1.92
Naltrexone0.7 ± 0.1

Molecular Biology Applications

In molecular biology, Fmoc-Iodo-Alanine is utilized for studying protein interactions and functions. The ability to incorporate this modified amino acid into proteins allows researchers to investigate structural and functional aspects at a molecular level.

Case Study: An alanine scanning mutagenesis approach was employed using Fmoc-Iodo-Alanine to identify critical residues involved in protein-protein interactions. This method revealed specific alanine positions that significantly altered binding affinities, providing insights into molecular mechanisms underlying these interactions .

Mechanism of Action

The mechanism of action of Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Halogenated Analogues
Compound Name Substituent Ester Group CAS No. Molecular Weight Key Properties/Applications
Target Compound Iodo (3-I) tert-Butyl - ~505.35 Radiolabeling, cross-coupling reactions
Alanine, N-Fmoc-3-iodo-, methyl ester Iodo (3-I) Methyl 855853-24-6 451.26 Lower stability; easier ester hydrolysis
N-Fmoc-3-bromo-L-alanine tert-butyl ester Bromo (3-Br) tert-Butyl - ~463.34 Less reactive in cross-coupling vs. iodine

Key Differences :

  • Iodo vs. Bromo : Iodo derivatives exhibit higher reactivity in metal-catalyzed reactions due to weaker C–I bonds .
  • tert-Butyl vs. Methyl Esters : tert-Butyl esters enhance solubility in organic solvents (e.g., DCM, DMF) and delay premature carboxyl deprotection in SPPS .
Aromatic and Heterocyclic Analogues
Compound Name Substituent CAS No. Molecular Weight Applications
N-Fmoc-3-(4-pyridyl)-L-alanine 4-Pyridyl 169555-95-7 400.43 Drug design (hydrogen bonding motifs)
N-Fmoc-3-(2-furyl)-D-alanine 2-Furyl 220497-85-8 387.40 Bioconjugation; carbohydrate mimics
N-Fmoc-3-phenyl-L-alanine Phenyl 29022-11-5 425.47 Hydrophobic interactions in peptides

Key Differences :

  • Iodo vs. Aromatic Groups : Iodo enables covalent modifications (e.g., biotinylation), while aromatic groups enhance π-π stacking in peptide self-assembly .
  • Stereochemistry : D-alanine derivatives (e.g., 220497-85-8) are used in antimicrobial peptides, whereas L-forms dominate natural systems .

Functional Group Comparisons

Protecting Group Strategies
Compound Name Amino Protection Carboxyl Protection Orthogonal Strategy
Target Compound Fmoc tert-Butyl Base (piperidine) + Acid (TFA)
Boc-L-alanine tert-butyl ester Boc tert-Butyl Acid (TFA) + Acid (TFA)
N-Fmoc-L-aspartic acid β-ethyl ester Fmoc Ethyl Base + Enzymatic hydrolysis

Key Insight : Fmoc/tert-Butyl combinations allow sequential deprotection in SPPS, avoiding side reactions with acid-labile groups .

Physicochemical Properties
Compound Name LogP (Predicted) Solubility (DMF) Stability
Target Compound ~4.2 High Stable to bases
N-Fmoc-3-iodo-L-alanine methyl ester ~3.5 Moderate Hydrolyzes in mild acid
N-Fmoc-L-threonine tert-butyl ester ~3.8 High Sensitive to oxidation

Key Insight : The tert-Butyl ester in the target compound improves lipid solubility, facilitating membrane permeability in drug candidates .

Biological Activity

Alanine derivatives, particularly those modified with protective groups such as the fluorenylmethoxycarbonyl (Fmoc) group, have garnered attention in biochemical research due to their potential applications in drug development and peptide synthesis. The compound Alanine, n-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester (CAS No. 1822420-38-1) is a notable example that combines the properties of alanine with iodine substitution and a bulky ester group. This article explores its biological activity, including its mechanisms of action, metabolic effects, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H24INO4
Molecular Weight493.33 g/mol
Purity>98% (HPLC)
AppearanceWhite to almost white powder
CAS Number1822420-38-1

Research indicates that alanine and its derivatives can influence metabolic pathways significantly. A study highlighted that alanine activates AMP-activated protein kinase (AMPK), a crucial energy sensor in cells. This activation occurs through:

  • Increased AMP/ATP Ratio : Alanine metabolism leads to a rise in the AMP/ATP ratio, which stimulates AMPK activity.
  • Alteration of Metabolite Levels : Alanine administration affects various intracellular metabolites, notably reducing TCA cycle intermediates while increasing lactate and glutamate levels .

1. Metabolic Effects

The compound's biological activity includes enhancing glucose tolerance in vivo. In studies involving mice, oral administration of alanine improved systemic glucose tolerance, particularly in models fed high-fat diets. This effect was linked to AMPK activation, which promotes fatty acid oxidation and glucose uptake in tissues .

2. Cellular Studies

In cultured hepatic cells, alanine has been shown to:

  • Increase phosphorylation of AMPK and acetyl-CoA carboxylase (ACC), indicating enhanced fatty acid metabolism.
  • Modulate the levels of key metabolites such as glutamate and aspartate, which are vital for amino acid metabolism and neurotransmitter synthesis .

Case Study 1: Alanine's Role in Hepatic Metabolism

A study published in Nature demonstrated that alanine administration led to significant changes in liver metabolism, characterized by increased AMPK activation and altered metabolite profiles. The findings suggest that alanine may serve as an effective energy sensor in hepatic tissues .

Case Study 2: Therapeutic Potential

Research has indicated that compounds similar to alanine derivatives can be utilized as potential therapeutic agents against metabolic disorders such as obesity and type 2 diabetes. The modulation of AMPK by these compounds presents a promising avenue for drug development aimed at enhancing metabolic health .

Q & A

Basic Question: What are the recommended synthetic strategies for preparing this Fmoc-protected iodoalanine derivative?

Methodological Answer:
The synthesis typically involves sequential protection of the amino acid backbone. First, the α-amino group of alanine is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., sodium bicarbonate in dioxane/water) . The 3-iodo substitution is introduced via electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane (DCM), followed by tert-butyl esterification of the carboxyl group with Boc₂O and DMAP catalysis . Critical steps include monitoring iodination efficiency via TLC (silica gel, hexane/ethyl acetate) and ensuring anhydrous conditions to prevent deprotection.

Basic Question: How should this compound be purified to achieve >95% purity for peptide synthesis?

Methodological Answer:
Purification is achieved using flash column chromatography (silica gel, gradient elution with hexane:ethyl acetate 7:3 to 1:1) to remove unreacted iodine and byproducts . For higher purity, preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) is recommended, with UV detection at 265 nm (Fmoc absorbance) . Post-purification, lyophilization ensures removal of volatile solvents. Confirmation of purity requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Question: How does the steric bulk of the 3-iodo substituent influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

Methodological Answer:
The 3-iodo group introduces steric hindrance, potentially reducing coupling rates. To mitigate this:

  • Use coupling agents with enhanced activation, such as HATU or PyBOP, in DMF .
  • Extend reaction times (2–4 hours) and employ double couplings.
  • Monitor coupling completion via Kaiser test or FT-IR for free amine detection .
    Comparative studies with non-iodinated analogs show a 15–20% decrease in coupling efficiency, necessitating optimization .

Advanced Question: What are the stability concerns for the tert-butyl ester and iodo groups under acidic or basic conditions?

Methodological Answer:

  • tert-Butyl ester : Stable under basic conditions (e.g., piperidine in DMF for Fmoc removal) but hydrolyzes slowly in TFA (common in SPPS cleavage). Prolonged TFA exposure (>2 hours) may necessitate lower temperatures (0–4°C) to preserve the ester .
  • Iodo group : Susceptible to light-induced degradation and radical reactions. Store in amber vials under argon at –20°C. Avoid strong bases (e.g., DBU) to prevent elimination .

Advanced Question: How can researchers resolve contradictory data regarding iodine’s impact on peptide secondary structure?

Methodological Answer:
Contradictions arise from iodine’s dual role as a hydrophobic substituent and hydrogen-bond disruptor. To address this:

  • Perform circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic (e.g., SDS) environments.
  • Compare with non-iodinated analogs using 2D NMR (NOESY) to assess helical or β-sheet perturbations .
  • Computational modeling (MD simulations) can predict steric clashes in folded peptides .

Advanced Question: What analytical techniques are critical for characterizing batch-to-batch variability?

Methodological Answer:

  • Quantitative ¹H NMR : Integrate Fmoc aromatic protons (δ 7.2–7.8 ppm) against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
  • Iodine content analysis : Use ICP-MS or X-ray fluorescence (XRF) to verify stoichiometry .
  • Chiral HPLC : Confirm enantiomeric purity (Chiralpak IA column, hexane:isopropanol 85:15) to detect racemization during synthesis .

Basic Question: What are the best practices for long-term storage of this compound?

Methodological Answer:

  • Store under inert gas (argon) in amber glass vials at –20°C.
  • Pre-dry the compound via vacuum desiccation (P₂O₅, 24 hours) to prevent hydrolysis .
  • Avoid repeated freeze-thaw cycles; aliquot into single-use portions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.